molecular formula C18H20N2O3S B245573 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B245573
M. Wt: 344.4 g/mol
InChI Key: GTBIHDQQMJYDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy-methylphenyl sulfonyl group

Preparation Methods

The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 2-ethoxy-5-methylphenylsulfonyl chloride, in the presence of a base like pyridine.

    Final Modifications: The final product is obtained after purification steps, such as recrystallization or chromatography, to ensure the desired compound’s purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the sulfonyl group, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted benzimidazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules, such as enzymes and receptors, are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-1H-benzotriazole: Similar structure but with a benzotriazole core instead of benzimidazole.

    Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing different biological activities.

    Benzimidazole-based drugs: Such as albendazole and mebendazole, which are used as antiparasitic agents.

The uniqueness of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole lies in its specific substitution pattern and the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17-7-6-12(2)8-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3

InChI Key

GTBIHDQQMJYDHF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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